molecular formula C11H16N2O2 B13639887 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one

5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one

Cat. No.: B13639887
M. Wt: 208.26 g/mol
InChI Key: QGSDKNPQDSDTOF-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one is a pyridinone derivative featuring a tetrahydrofuran (THF) ring linked via an ethyl group to the nitrogen atom of the pyridinone scaffold. Pyridinone derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C11H16N2O2/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h3-4,8,10H,1-2,5-7,12H2

InChI Key

QGSDKNPQDSDTOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=C(C=CC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridinone precursor and introduce the amino group through nucleophilic substitution. The tetrahydrofuran-2-yl ethyl group can be attached via alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridinone ring or the amino group, resulting in various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tetrahydrofuran-2-yl ethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Features

Table 1: Key Structural and Molecular Differences
Compound Name (CAS) Substituent at N1 Position Molecular Formula Molecular Weight Key Features Reference
Target Compound (Ref: 10-F742721) 2-(Tetrahydrofuran-2-yl)ethyl Not Provided Not Provided THF ring, ether linkage
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one (1184808-29-4) 3-(Methylthio)propyl C₉H₁₄N₂OS 198.29 Thioether group
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one (1250124-57-2) Pyrimidin-2-ylmethyl C₁₀H₁₁N₅O 217.23 Aromatic pyrimidine
5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one (1499332-08-9) 2-Ethoxyethyl C₉H₁₄N₂O₂ 182.22 Ether linkage, ethoxy group
5-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1179038-34-6) 2,2,2-Trifluoroethyl C₇H₇F₃N₂O 192.14 Electron-withdrawing CF₃ group
1-Benzyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one derivatives (e.g., 5o: 83-85°C) Benzyl + hydroxy/methoxybenzoyl Varies Varies Aromatic, ester/carbonyl groups
Key Observations:
  • Ether vs. Thioether Linkages : The target compound’s THF group contrasts with the thioether in 1184808-29-4 . Ethers (e.g., THF, ethoxyethyl) generally exhibit higher polarity and hydrogen-bonding capacity than thioethers, which may enhance solubility in aqueous media.
  • Aromatic vs.
Table 2: Comparative Physical Data
Compound (Example) Melting Point (°C) Yield (%) Notable Spectral Data (¹H/¹³C NMR) Reference
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (5o) 83-85 60 Aromatic protons at δ 6.8–7.5 ppm
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one-3-carboxylate (8) 115-117 73 Ester carbonyl at δ 170.2 ppm
5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (1865206-98-9) Not Provided Not Provided Cyclopropyl protons at δ 0.5–1.2 ppm
Key Observations:
  • Melting Points : Benzyl-substituted analogs (e.g., 5o ) exhibit lower melting points (83-85°C) compared to ester derivatives (115-117°C), likely due to reduced crystallinity from bulky substituents.
  • Synthetic Yields: Yields for pyridinone derivatives range from 60–78% in , suggesting efficient synthetic routes for benzoyl- and ester-functionalized compounds. Data for the target compound are unavailable.

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